molecular formula C8H14O2 B2734929 {5-Oxaspiro[3.4]octan-7-yl}methanol CAS No. 2306275-60-3

{5-Oxaspiro[3.4]octan-7-yl}methanol

Cat. No.: B2734929
CAS No.: 2306275-60-3
M. Wt: 142.198
InChI Key: MQEVNJGAJHVBPR-UHFFFAOYSA-N
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Description

{5-Oxaspiro[3.4]octan-7-yl}methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.19556 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Oxaspiro[3.4]octan-7-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{5-Oxaspiro[3.4]octan-7-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

{5-Oxaspiro[3.4]octan-7-yl}methanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of {5-Oxaspiro[3.4]octan-7-yl}methanol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-Oxaspiro[3.4]octan-7-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-oxaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-4-8(10-6-7)2-1-3-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEVNJGAJHVBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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